molecular formula C15H22ClNO2 B1441684 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219968-14-5

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1441684
CAS No.: 1219968-14-5
M. Wt: 283.79 g/mol
InChI Key: RLRAYSYCIWQQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that this compound can modulate estrogen receptor activity, potentially influencing estrogen-related signaling pathways and physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In immature rats, this compound demonstrated full estrogen antagonism without significant uterine stimulatory activity . Additionally, in ovariectomized rats, it significantly reduced bone loss and serum osteocalcin levels, indicating its potential to influence bone metabolism and cellular signaling pathways related to bone health . These findings suggest that this compound can modulate cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to the inhibition of estrogen receptor activity, resulting in changes in gene expression and cellular responses . The compound’s high affinity for estrogen receptors α and β suggests that it can effectively compete with endogenous estrogens, thereby modulating estrogen-dependent signaling pathways and physiological processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various laboratory settings. In ovariectomized rats, the compound was administered at doses ranging from 0.1 to 1 mg/kg per day for four weeks . During this period, it significantly reduced bone loss and serum osteocalcin levels, indicating its sustained efficacy over time. These findings suggest that this compound is stable and maintains its biological activity over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized rats, doses of 0.1 to 1 mg/kg per day were effective in reducing bone loss and serum osteocalcin levels These results indicate that the compound has a dose-dependent effect on bone metabolism and cellular function

Metabolic Pathways

This compound is involved in metabolic pathways related to estrogen receptor signaling. By binding to estrogen receptors, it modulates the activity of enzymes and cofactors involved in estrogen metabolism . This interaction can influence metabolic flux and metabolite levels, potentially affecting various physiological processes regulated by estrogen signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high affinity for estrogen receptors suggests that it may be preferentially localized to tissues with high estrogen receptor expression . This localization can affect its accumulation and biological activity in specific tissues, potentially influencing its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s binding to estrogen receptors suggests that it may be localized to the nucleus, where it can modulate gene expression and cellular responses . Additionally, its interactions with other biomolecules may direct it to specific compartments or organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRAYSYCIWQQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.